molecular formula C14H15NO3 B11868271 Methyl 4-(2-oxo-1,2-dihydroquinolin-3-yl)butanoate CAS No. 647836-42-8

Methyl 4-(2-oxo-1,2-dihydroquinolin-3-yl)butanoate

Cat. No.: B11868271
CAS No.: 647836-42-8
M. Wt: 245.27 g/mol
InChI Key: IVHSFQZNCKXCKW-UHFFFAOYSA-N
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Description

Methyl 4-(2-oxo-1,2-dihydroquinolin-3-yl)butanoate is a synthetic organic compound featuring a 1,2-dihydroquinolin-2-one core substituted with a butanoate ester at position 2. The dihydroquinolinone scaffold is notable for its presence in pharmacologically active molecules, often contributing to interactions with biological targets via hydrogen bonding and π-π stacking.

Properties

CAS No.

647836-42-8

Molecular Formula

C14H15NO3

Molecular Weight

245.27 g/mol

IUPAC Name

methyl 4-(2-oxo-1H-quinolin-3-yl)butanoate

InChI

InChI=1S/C14H15NO3/c1-18-13(16)8-4-6-11-9-10-5-2-3-7-12(10)15-14(11)17/h2-3,5,7,9H,4,6,8H2,1H3,(H,15,17)

InChI Key

IVHSFQZNCKXCKW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCCC1=CC2=CC=CC=C2NC1=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(2-oxo-1,2-dihydroquinolin-3-yl)butanoate typically involves the reaction of aromatic amines with diethyl malonate in the presence of a catalyst such as triethylamine. The reaction is carried out in a solvent like diphenyl ether . The process involves the formation of an intermediate, which then undergoes cyclization to form the quinoline ring system.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems can improve the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2-oxo-1,2-dihydroquinolin-3-yl)butanoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinoline-2,4-diones, dihydroquinoline derivatives, and various substituted quinoline compounds .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that methyl 4-(2-oxo-1,2-dihydroquinolin-3-yl)butanoate exhibits notable anticancer properties. In vivo studies have demonstrated its efficacy in inhibiting tumor growth in xenograft models. Specifically, the compound achieved tumor growth inhibition rates of up to 60% at doses of 20 mg/kg. The mechanism of action appears to involve the induction of apoptosis in cancer cells while sparing normal cells, making it a promising candidate for further development in cancer therapy.

Anti-inflammatory Effects
The compound also shows potential as an anti-inflammatory agent. In animal models of induced arthritis, it significantly reduced inflammation markers and paw swelling following treatment. This suggests that this compound could be beneficial in managing inflammatory diseases.

Biochemical Applications

Biological Activity
this compound has been studied for its interactions with various biological targets. The presence of the quinoline structure is crucial for its biological activity, influencing its interaction with enzymes and receptors involved in disease processes. For instance, compounds in this class have shown inhibitory effects on cyclooxygenase enzymes, which are key players in inflammation and pain pathways .

Synthesis and Structural Modifications
The synthesis of this compound can be achieved through several methods adaptable for both laboratory-scale and industrial production. Structural modifications can enhance its biological activity or alter its pharmacokinetic properties, making it a versatile scaffold for drug development.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

Case Study on Cancer Treatment
Objective: Evaluate the anticancer effects in breast cancer models.
Results: Demonstrated significant apoptosis induction in cancer cells with minimal effects on normal cells.

Case Study on Infection Control
Objective: Assess antimicrobial efficacy against resistant bacterial strains.
Results: Showed effective inhibition of growth in multi-drug resistant strains.

Mechanism of Action

The mechanism of action of Methyl 4-(2-oxo-1,2-dihydroquinolin-3-yl)butanoate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in inflammation, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methyl 2-(2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)acetate (CAS 1092286-54-8; Similarity: 0.95)

Structural Differences :

  • Substituent Position: The acetate ester is located at position 3, mirroring the parent compound, but the side chain is shorter (acetate vs. butanoate).
  • Additional Substituent: A phenyl group is introduced at position 4 of the dihydroquinolinone ring.

Implications :

  • Lipophilicity : The phenyl group increases hydrophobicity (logP ~3.2 estimated), which may enhance membrane permeability but reduce aqueous solubility.
  • Synthetic Route : Likely synthesized via a palladium-catalyzed coupling (e.g., Suzuki reaction) to introduce the phenyl group, followed by esterification .
Methyl 2-(2-oxo-1,2-dihydroquinolin-4-yl)acetate (CAS 103702-23-4; Similarity: 0.88)

Structural Differences :

  • Substituent Position : The acetate ester is at position 4 instead of position 3.
  • Side Chain: Shorter acetate chain compared to the parent compound’s butanoate.

Implications :

  • Electronic Effects: The electron-withdrawing ester group at position 4 may reduce the electron density of the quinolinone ring, altering reactivity in substitution reactions.
  • Biological Activity: Positional isomerism could shift binding motifs in biological targets. For example, dihydroquinolinones with substituents at position 4 are reported to exhibit altered affinity for serotonin receptors compared to position 3 analogs.
  • Solubility : The shorter chain and positional change may increase water solubility (estimated logP ~1.8) relative to the parent compound .

Comparative Data Table

Property Methyl 4-(2-oxo-1,2-dihydroquinolin-3-yl)butanoate Methyl 2-(2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)acetate Methyl 2-(2-oxo-1,2-dihydroquinolin-4-yl)acetate
CAS Number 156496-39-8 1092286-54-8 103702-23-4
Molecular Formula C₁₄H₁₅NO₃ C₁₈H₁₅NO₃ C₁₂H₁₁NO₃
Substituent Position Position 3 (butanoate) Position 3 (acetate) + Position 4 (phenyl) Position 4 (acetate)
Estimated logP ~2.5 ~3.2 ~1.8
Key Structural Feature Long-chain ester at position 3 Phenyl group at position 4 Positional isomer of ester
Potential Applications Drug intermediates, kinase inhibitors Anti-inflammatory agents Serotonin receptor modulators

Research Findings and Implications

  • Synthetic Accessibility: The parent compound’s butanoate chain may require multi-step alkylation or Mitsunobu reactions, whereas phenyl-substituted analogs demand cross-coupling methodologies .
  • Biological Relevance: Position 3 substituents in dihydroquinolinones are associated with kinase inhibition (e.g., JAK/STAT pathways), while position 4 analogs may target GPCRs, highlighting the impact of substituent placement .
  • Thermal Stability: Butanoate esters generally exhibit higher thermal stability than acetates, which could influence storage conditions or formulation strategies.

Biological Activity

Methyl 4-(2-oxo-1,2-dihydroquinolin-3-yl)butanoate is a compound belonging to the quinoline derivatives class, notable for its potential biological activities. This article explores its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C13H13NO3C_{13}H_{13}NO_3 and a molecular weight of approximately 219.24 g/mol. The compound features a butanoate group attached to a quinoline structure, specifically a 2-oxo-1,2-dihydroquinoline moiety. The unique structural arrangement contributes to its biological activity, particularly its interactions with various biological targets.

Biological Activities

Research indicates that compounds in this class exhibit several notable biological activities:

  • Anticancer Activity :
    • This compound has shown promise in anticancer studies. Similar quinoline derivatives have demonstrated anti-proliferative effects against various cancer cell lines. For instance, one study reported an IC50 value of 1.2 µM against MCF-7 cells for structurally related compounds .
    • Mechanisms include cell cycle arrest at the G2/M phase and induction of apoptosis, as evidenced by caspase activation and changes in Bcl-2 family protein expressions .
  • Antiplatelet Activity :
    • Quinoline derivatives have been linked to antiplatelet effects through inhibition of cyclooxygenase enzymes and modulation of nitric oxide levels, which could be beneficial in cardiovascular applications .
  • Enzyme Inhibition :
    • Some derivatives demonstrate inhibitory activity against alkaline phosphatase isozymes, with selectivity profiles that indicate potential therapeutic applications in metabolic disorders .

Synthesis Methods

The synthesis of this compound can be achieved through various methods:

  • Condensation Reactions : Utilizing appropriate precursors to form the quinoline structure.
  • Functionalization Techniques : Modifying existing quinoline frameworks to introduce the butanoate moiety.

These methods are adaptable for both laboratory-scale synthesis and industrial production.

Comparative Analysis with Related Compounds

A comparative analysis highlights the uniqueness of this compound against other similar compounds:

Compound NameStructural FeaturesSimilarity Index
This compoundContains a butanoate moiety0.95
Methyl 2-(2-Oxo-4-phenyldihydroquinolin)acetateFeatures a phenyl group altering activity0.92
Ethyl 2-(1-methyl-2-Oxo-dihydroquinolin)acetateDifferent alkyl chain affects solubility0.83
Methyl 2-Oxo-dihydroquinoline -3-carboxylateCarboxylic acid instead of butanoic acid may influence activity0.81

This table illustrates how this compound stands out due to its specific butanoate group and unique substitution pattern on the quinoline ring.

Case Studies and Research Findings

Several studies have focused on the biological activities of quinoline derivatives similar to this compound:

  • Anti-Proliferative Effects : A study found that derivatives exhibited significant anti-proliferative effects across multiple cancer cell lines with varying IC50 values .
  • Mechanistic Insights : Research indicated that certain compounds led to G2/M phase arrest in cancer cells and activated apoptotic pathways through caspase activation and mitochondrial changes .
  • Clinical Implications : The potential use of these compounds as therapeutic agents in cancer treatment is under exploration, focusing on their ability to modulate critical cellular pathways involved in tumor growth and progression.

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